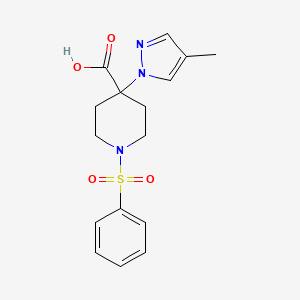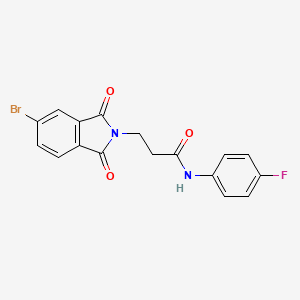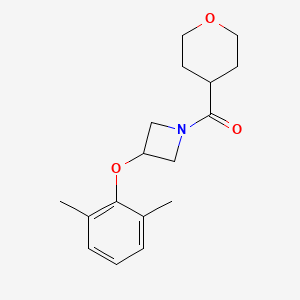![molecular formula C15H14F2N2O B5379348 N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as fluconazole, is a widely used antifungal medication. It belongs to the class of triazole antifungal drugs and is used to treat a variety of fungal infections. Fluconazole has been extensively studied and has demonstrated efficacy against a range of fungal pathogens.
Wirkmechanismus
Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in cell death. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzymes and has minimal effects on human cytochrome P450 enzymes. This makes it a relatively safe and effective antifungal medication.
Biochemical and Physiological Effects:
Fluconazole is well-tolerated by most patients and has minimal side effects. However, it can cause liver toxicity in rare cases, particularly in patients with pre-existing liver disease. Fluconazole is metabolized by the liver and excreted in the urine. It has a long half-life and can accumulate in patients with renal impairment. Therefore, dose adjustments are necessary in patients with renal impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Fluconazole is a widely used antifungal medication and has been extensively studied in vitro and in vivo. It is relatively inexpensive and readily available. However, its efficacy can be limited by the development of resistance in some fungal pathogens. In addition, N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limited activity against some fungal pathogens, such as Aspergillus species.
Zukünftige Richtungen
There are several areas of future research for N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area is the development of new formulations that improve its bioavailability and efficacy. Another area is the investigation of its potential use in combination with other antifungal medications to improve efficacy and prevent the development of resistance. Finally, there is a need for further research into the mechanisms of resistance to N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in fungal pathogens, which could lead to the development of new antifungal medications.
Synthesemethoden
Fluconazole is synthesized by reacting 2,4-difluorobenzonitrile with ethyl carbamate in the presence of a base. The resulting intermediate is then reacted with 2-chloro-α,α-difluoro-4-(4-fluorophenyl)phenylacetyl chloride to yield N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Fluconazole has been extensively studied for its antifungal activity. It has demonstrated efficacy against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Fluconazole is commonly used to treat fungal infections in immunocompromised patients, such as those with HIV/AIDS, and in patients undergoing chemotherapy. It is also used to prevent fungal infections in patients undergoing bone marrow transplants.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQWENQVHLTQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)


![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)